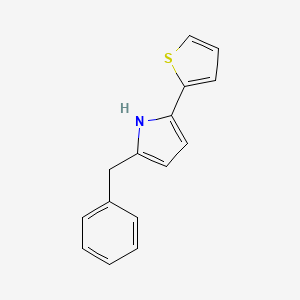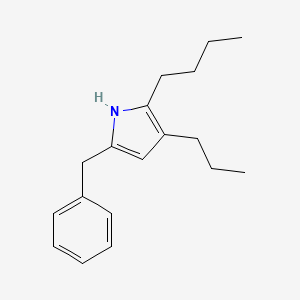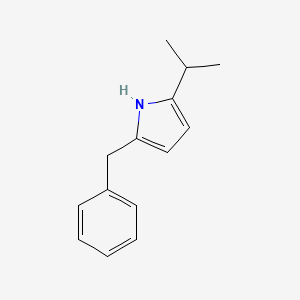
2-Benzyl-5-(2-thienyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(2-thienyl)-1H-pyrrole (2B5T) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research. It has been used in a variety of research applications, including synthesizing organic molecules, studying mechanisms of action, and examining biochemical and physiological effects.
作用機序
The mechanism of action of 2-Benzyl-5-(2-thienyl)-1H-pyrrole is not fully understood. However, it is believed that it acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and appetite. It is also believed that it may interact with other receptors, including the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects in animal studies. It has also been found to have anti-inflammatory and neuroprotective effects. In addition, it has been found to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
2-Benzyl-5-(2-thienyl)-1H-pyrrole has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a relatively stable compound, which makes it suitable for a variety of laboratory experiments. However, it has several limitations. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which limits its use in some experiments.
将来の方向性
There are several potential future directions for research on 2-Benzyl-5-(2-thienyl)-1H-pyrrole. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of more efficient and cost-effective methods for its use.
合成法
2-Benzyl-5-(2-thienyl)-1H-pyrrole can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Wittig-Horner reaction. The Grignard reaction is a chemical reaction in which an alkyl or aryl halide is treated with a Grignard reagent to form an alkane or an aryl ether. The Wittig reaction is a chemical reaction in which an aldehyde or ketone is treated with a phosphonium ylide to form an alkene. The Wittig-Horner reaction is a chemical reaction in which an aldehyde or ketone is treated with a phosphonium ylide and an alcohol to form an alkene.
科学的研究の応用
2-Benzyl-5-(2-thienyl)-1H-pyrrole has been used in a variety of scientific research applications, including synthesizing organic molecules, studying mechanisms of action, and examining biochemical and physiological effects. It has been used as a building block in the synthesis of a variety of compounds, including arylthienyl pyrroles and polycyclic aromatic hydrocarbons. It has also been used to study the mechanisms of action of various drugs and to examine the biochemical and physiological effects of various compounds.
特性
IUPAC Name |
2-benzyl-5-thiophen-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-5-12(6-3-1)11-13-8-9-14(16-13)15-7-4-10-17-15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZFWKXXZBJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)

